molecular formula C10H15N8O12P3 B049991 8-Azido-2'-deoxyadenosine-5'-triphosphate CAS No. 117679-32-0

8-Azido-2'-deoxyadenosine-5'-triphosphate

Cat. No. B049991
M. Wt: 532.19 g/mol
InChI Key: SOZZBSOIWRKEQA-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-azido-2’-deoxyadenosine-5’-triphosphate is described in various scientific research . It has been synthesized and used to investigate interactions between DNA and proteins through ultraviolet crosslinking. After incorporation into DNA containing specific sequences, it enables the study of protein-DNA interactions.


Molecular Structure Analysis

The molecular structure of 8-Azido-2’-deoxyadenosine-5’-triphosphate is characterized by an azide group attached to the 8-carbon of the adenine base. Its photoreactivity upon UV irradiation was studied .


Chemical Reactions Analysis

8-Azido-2’-deoxyadenosine-5’-triphosphate has been used as a photoaffinity analogue of dATP to probe the nucleotide binding site of terminal deoxynucleotidyl transferase. It has been found effective as an enzyme substrate and useful for studying enzyme activity and interactions. It has also been used in time-dependent crystallography studies to observe how DNA polymerases bypass lesions in DNA, such as oxidative damage.


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Azido-2’-deoxyadenosine-5’-triphosphate include a molecular weight of 532.19 g/mol . It is colorless to slightly yellow in solution . Its photoreactivity upon UV irradiation has been studied .

Scientific Research Applications

  • Photoaffinity Labeling of Terminal Deoxynucleotidyl Transferase : 8-Azido-2'-deoxyadenosine-5'-triphosphate has been used as a photoaffinity analogue of dATP to probe the nucleotide binding site of terminal deoxynucleotidyl transferase. It has been found effective as an enzyme substrate and useful for studying enzyme activity and interactions (Evans & Coleman, 1989).

  • Ultraviolet Crosslinking of DNA-protein Complexes : This compound has been synthesized and used to investigate interactions between DNA and proteins through ultraviolet crosslinking. After incorporation into DNA containing specific sequences, it enables the study of protein-DNA interactions, providing insights into the binding and regulatory mechanisms of various proteins (Meffert et al., 2001).

  • Synthesis of Modified Nucleotides : Research has been conducted on synthesizing various analogs of 8-Azido-2'-deoxyadenosine-5'-triphosphate, including those with modifications to further understand and utilize its properties in biochemical assays and molecular biology applications (Ettner et al., 1993).

  • Studying DNA Lesion Bypass : 8-Azido-2'-deoxyadenosine-5'-triphosphate has been used in time-dependent crystallography studies to observe how DNA polymerases bypass lesions in DNA, such as oxidative damage. This provides valuable insight into the fidelity and mechanisms of DNA replication and repair (Vyas et al., 2015).

properties

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N8O12P3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(19)5(28-6)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-6,19H,1-2H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZZBSOIWRKEQA-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N8O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151867
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azido-2'-deoxyadenosine-5'-triphosphate

CAS RN

117679-32-0
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117679320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azido-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 2
Reactant of Route 2
8-Azido-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 3
8-Azido-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 4
Reactant of Route 4
8-Azido-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 5
Reactant of Route 5
8-Azido-2'-deoxyadenosine-5'-triphosphate
Reactant of Route 6
Reactant of Route 6
8-Azido-2'-deoxyadenosine-5'-triphosphate

Citations

For This Compound
26
Citations
RK Evans, MS Coleman - Biochemistry, 1989 - ACS Publications
Revised Manuscript Received August 23, 1988 abstract: A photoaffinity analogue of dATP, 8-azido-2'-deoxyadenosine 5'-triphosphate (8-azido-dATP), was used to probe thenucleotide …
Number of citations: 20 pubs.acs.org
JJ Czarnecki - 1978 - search.proquest.com
… Synthesis of 8-Azido-2'-Deoxyadenosine 5'-Triphosphate The 8-azido-2"-deoxyadenosine 5"–triphosphate (Figure l) was synthesized via a modification of the procedure reported by …
Number of citations: 0 search.proquest.com
R Meffert, G Rathgeber, HJ Schäfer… - Nucleic acids …, 1990 - academic.oup.com
… In a preceding paper the incorporation of 8-azido-2'-deoxyadenosine-5'-triphosphate into … and characterization of 8-azido-2'-deoxyadenosine-5'-triphosphate and present evidence that 8…
Number of citations: 15 academic.oup.com
R Meffert, K Dose, G Rathgeber, HJ Schêfer - DNA-Protein Interactions …, 2009 - Springer
… The synthesis of 8-azido-2′-deoxyadenosine-5′-triphosphate is described. The photoreactive dATP analog was characterized by thin layer chromatography and UV spectroscopy. Its …
Number of citations: 2 link.springer.com
R Meffert, K Dose - FEBS letters, 1988 - Elsevier
An efficient method of cross-linking DNA to protein is described. The method is based on the incorporation of photoactive 8-azidoadenine 2′-deoxyribonucleotides into DNA. We have …
Number of citations: 23 www.sciencedirect.com
DC Hammond, RK Evans… - Journal of general …, 1992 - microbiologyresearch.org
A photoactive nucleotide analogue of UTP, 5-azidouridine 5′-triphosphate (5-N 3 UTP), has been demonstrated to interact with the RNA polymerase of the vesicular stomatitis virus (…
Number of citations: 11 www.microbiologyresearch.org
S Soundararajan - 1990 - search.proquest.com
… A photoaffinity analogue of dATP, 8-azido-2-deoxyadenosine 5'triphosphate (8-Azido-dATP) was used to probe?? the nucleotide binding site of deoxynucleotidyltransferase. Upon …
Number of citations: 3 search.proquest.com
YJK Farrar, RK Evans, CM Beach, MS Coleman - Biochemistry, 1991 - ACS Publications
… 5-azidouracil is replaced by thymidine; TS DNA, template strand of DS DNA; CS DNA, complementary strand to TS DNA; 8-azido-dATP, 8-azido-2'-deoxyadenosine 5'-triphosphate; 5-azi…
Number of citations: 23 pubs.acs.org
G Bamickel - Biol. Chem. Hoppe-Seyler, 1990 - degruyter.com
… 8-Azido-2'-deoxyadenosine-5'-triphosphate (8-N3dATP) has been synthesized according to the synthesis of 8-azido ATP [11. The bromination of dATP resulted in the formation of 8-Br-…
Number of citations: 0 www.degruyter.com
S Kawanishi, K Yamamoto - Biochemistry, 1991 - ACS Publications
… 5-azidouracil is replaced by thymidine; TS DNA, template strand of DS DNA; CS DNA, complementary strand to TS DNA; 8-azido-dATP, 8-azido-2'-deoxyadenosine 5'-triphosphate; 5-azi…
Number of citations: 142 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.